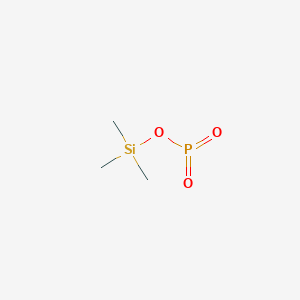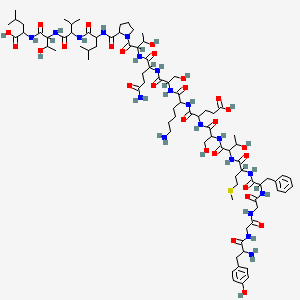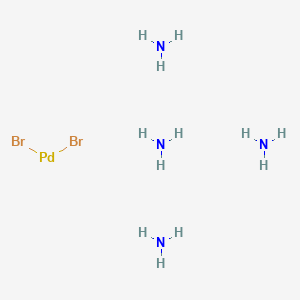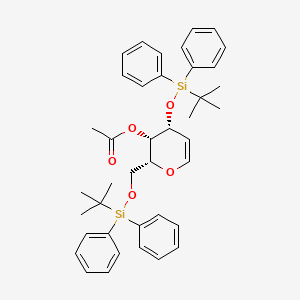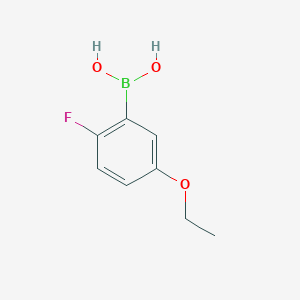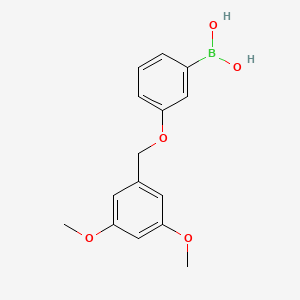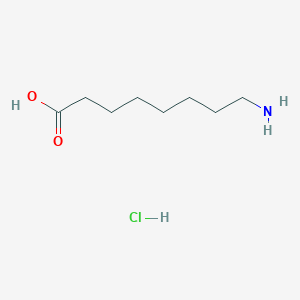
ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
Descripción general
Descripción
Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate, also known as ETC, is an important synthetic intermediate in the pharmaceutical industry. It is used as a building block for the synthesis of a wide range of drugs, such as selective serotonin reuptake inhibitors (SSRIs) and non-steroidal anti-inflammatory drugs (NSAIDs). ETC is also used in the synthesis of other organic compounds, including organic dyes and pigments, fragrances, and agricultural chemicals.
Aplicaciones Científicas De Investigación
Synthesis of 2-Trifluoromethylindoles
This compound is used in the synthesis of 2-trifluoromethylindoles from indoles with easy-to-handle, cheap and low-toxic CF3SO2Na under metal-free conditions . This method selectively introduces trifluoromethyl to indoles on the C2 position .
Biological Potential of Indole Derivatives
Indole derivatives, including this compound, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This makes them of great interest for researchers to synthesize a variety of indole derivatives .
Antiviral Activity
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which can be synthesized using this compound, have been investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Preparation of CRTH2 Receptor Antagonists
This compound is used as a reactant for the preparation of CRTH2 receptor antagonists .
Preparation of Indoleamine 2,3-dioxygenase (IDO) Inhibitors
It is also used in the preparation of IDO inhibitors . IDO is an enzyme that plays a crucial role in the immune response and is a promising target for cancer immunotherapy.
Preparation of Cannabinoid CB1 Receptor Antagonists
This compound is used in the preparation of Cannabinoid CB1 receptor antagonists . These antagonists can be used in the treatment of obesity, addiction, and other disorders.
Preparation of Inhibitors of Human Reticulocyte 15-Lipoxygenase-1
It is used in the preparation of inhibitors of Human Reticulocyte 15-Lipoxygenase-1 . These inhibitors can be used in the treatment of inflammation and cancer.
Enhancement of Polarity, Stability, and Lipophilicity
The trifluoromethyl group in this compound is often applied to materials, pesticides, and pharmaceuticals, which can enhance the polarity, stability, and lipophilicity .
Mecanismo De Acción
Target of Action
Ethyl 5-(trifluoromethyl)indole-2-carboxylate is a bioactive aromatic compound It’s known that indole derivatives, which ethyl 5-(trifluoromethyl)indole-2-carboxylate is a part of, bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological responses .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 5-(trifluoromethyl)indole-2-carboxylate may affect a broad range of biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-6-7-5-8(12(13,14)15)3-4-9(7)16-10/h3-6,16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZOLYIGTWILKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589597 | |
| Record name | Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201929-84-2 | |
| Record name | Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Azaspiro[4.4]nonan-5-ium tetrafluoroborate](/img/structure/B1591191.png)


